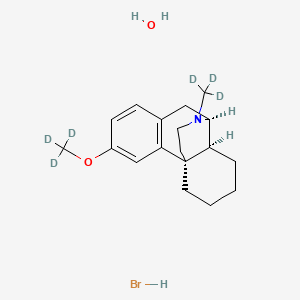

Deudextromethorphan hydrobromide

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

1373497-18-7 |

|---|---|

Fórmula molecular |

C18H28BrNO2 |

Peso molecular |

376.4 g/mol |

Nombre IUPAC |

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide |

InChI |

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;; |

Clave InChI |

STTADZBLEUMJRG-CDZAPMPLSA-N |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |

SMILES isomérico |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].O.Br |

SMILES canónico |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dextromethorphan D6 hydrobromide monohydrate; AVP-786; CTP-786; AVP786; CTP786; Deudextromethorphan hydrobromide |

Origen del producto |

United States |

Foundational & Exploratory

The Deuterium Difference: A Technical Comparison of Dextromethorphan and Deudextromethorphan

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Dextromethorphan (DM), a dextrorotatory morphinan, has been a widely utilized antitussive agent for decades. Its complex pharmacological profile, extending beyond cough suppression to include N-methyl-D-aspartate (NMDA) receptor antagonism and sigma-1 receptor agonism, has led to renewed interest in its therapeutic potential for a range of neurological and psychiatric disorders.[1] However, its clinical utility is often hampered by rapid and extensive metabolism, primarily via the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to high inter-individual variability in plasma concentrations.

Deudextromethorphan (also known as d6-DM), the deuterated analogue of dextromethorphan, represents a strategic modification designed to overcome this metabolic instability. By selectively replacing hydrogen atoms with their heavier isotope, deuterium, at the site of metabolism, deudextromethorphan leverages the kinetic isotope effect to slow its metabolic breakdown. This guide provides a detailed technical comparison of dextromethorphan and deudextromethorphan, focusing on their distinct chemical, pharmacological, and pharmacokinetic properties.

Core Distinction: The Role of Deuteration

The fundamental difference between dextromethorphan and deudextromethorphan lies in the substitution of hydrogen atoms with deuterium at the O-demethylation site. This site is the primary target for metabolism by the CYP2D6 enzyme.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, leading to a slower rate of enzymatic cleavage. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , is the cornerstone of deudextromethorphan's design. By retarding its CYP2D6-mediated metabolism, deudextromethorphan exhibits an altered pharmacokinetic profile compared to its non-deuterated counterpart.[2][3][4] This modification is intended to increase the bioavailability and prolong the half-life of the parent compound, thereby providing more consistent plasma concentrations and potentially reducing the need for co-administered metabolic inhibitors like quinidine.[2][3][4][5]

Comparative Pharmacokinetics

The primary consequence of deuteration is a significant alteration in the pharmacokinetic profile. While direct head-to-head comparative data for deudextromethorphan (d6-DM) alone versus dextromethorphan from publicly available, peer-reviewed studies are limited, the known effects of deuteration and data from studies of dextromethorphan and its metabolite provide a clear picture of the expected differences.

Dextromethorphan and Dextrorphan Pharmacokinetics

Dextromethorphan is rapidly absorbed orally and extensively metabolized in the liver by CYP2D6 to its active metabolite, dextrorphan.[6] The plasma concentrations of both compounds are highly dependent on an individual's CYP2D6 metabolizer status.[7][8]

| Parameter | Dextromethorphan (DM) | Dextrorphan (DOR) | Study Population / Conditions |

| Tmax (hours) | ~1.8 | ~1.5 | Healthy Volunteers (23 subjects)[9] |

| Cmax (ng/mL) | ~3.5 | ~5.3 (formed from DM) | Healthy Volunteers (23 subjects)[9] |

| AUC0-24h (ng·h/mL) | ~26.7 | ~32.5 (formed from DM) | Healthy Volunteers (23 subjects)[9] |

| t½ (hours) | ~2-4 (Extensive Metabolizers) | ~6-8 | Healthy Volunteers[1] |

| ~24 (Poor Metabolizers) |

Note: Pharmacokinetic parameters for dextromethorphan and dextrorphan can vary significantly based on the CYP2D6 phenotype of the individual. The data presented are representative values from studies in extensive metabolizers.[7][8]

Deudextromethorphan Pharmacokinetics

Deudextromethorphan (investigational name CTP-786, a component of AVP-786) was developed by Concert Pharmaceuticals and Avanir Pharmaceuticals.[2] Phase 1 clinical trials have been conducted to assess the pharmacokinetics of deuterated dextromethorphan alone.[2] While specific quantitative data from these trials are not fully published, company press releases and reviews state that deuteration significantly reduces susceptibility to CYP2D6 metabolism, thereby increasing the bioavailability and prolonging the exposure of dextromethorphan in the body.[4][5] This allows for a combination product (AVP-786) to achieve therapeutic plasma concentrations with a much lower dose of the CYP2D6 inhibitor quinidine compared to the non-deuterated dextromethorphan/quinidine combination (Nuedexta).[3][4][5]

The expected pharmacokinetic changes for deudextromethorphan compared to dextromethorphan (in the absence of a CYP2D6 inhibitor) are:

-

Increased Cmax: A higher peak plasma concentration.

-

Increased AUC: Greater overall drug exposure.

-

Prolonged t½: A longer elimination half-life.

Comparative Pharmacodynamics: Receptor Binding Profiles

The pharmacological effects of both dextromethorphan and its primary metabolite, dextrorphan, are mediated through their interactions with several central nervous system receptors. The deuteration of dextromethorphan is not expected to alter its intrinsic binding affinity for these receptors.

| Target Receptor | Dextromethorphan (Ki, nM) | Dextrorphan (Ki, nM) | Receptor Function & Relevance |

| NMDA Receptor (PCP site) | ~2,246 | ~460 | Antagonism; associated with dissociative and neuroprotective effects. |

| Sigma-1 Receptor | ~205 | ~144 | Agonism; contributes to antitussive and neuroprotective effects. |

| Serotonin Transporter (SERT) | High to moderate affinity | Lower affinity | Inhibition of reuptake; contributes to antidepressant-like effects. |

| Norepinephrine Transporter (NET) | Lower affinity | Lower affinity | Inhibition of reuptake. |

Note: Ki values represent the inhibition constant, where a smaller value indicates a higher binding affinity. Data is compiled from multiple in vitro studies.

Dextrorphan is a significantly more potent NMDA receptor antagonist than the parent compound, dextromethorphan.[6] Conversely, both compounds exhibit similar high affinity for the sigma-1 receptor. The slower metabolism of deudextromethorphan would lead to a prolonged and elevated exposure to the parent drug, thus shifting the pharmacodynamic profile towards effects primarily mediated by dextromethorphan (e.g., sigma-1 agonism) relative to those mediated by dextrorphan (e.g., potent NMDA antagonism).

Key Signaling and Metabolic Pathways

Metabolic Pathway of Dextromethorphan and the Impact of Deuteration

Dextromethorphan undergoes two primary metabolic transformations: O-demethylation to dextrorphan, catalyzed predominantly by CYP2D6, and N-demethylation to 3-methoxymorphinan, mainly catalyzed by CYP3A4. The deuteration in deudextromethorphan specifically targets the O-demethylation pathway.

Caption: Metabolic pathways of dextromethorphan and the inhibitory effect of deuteration.

NMDA Receptor Signaling

Both dextromethorphan and dextrorphan are non-competitive antagonists at the NMDA receptor, binding to a site within the ion channel. This action blocks the influx of Ca²⁺, which is thought to underlie some of their neuroprotective and psychoactive effects.

Caption: Antagonism of the NMDA receptor by dextromethorphan/dextrorphan.

Detailed Experimental Protocols

Protocol for Quantifying Dextromethorphan in Human Plasma via HPLC

This protocol outlines a general method for the determination of dextromethorphan and its metabolites in plasma, which is crucial for pharmacokinetic studies.

-

Objective: To quantify the concentration of dextromethorphan and dextrorphan in human plasma samples.

-

Principle: High-Performance Liquid Chromatography (HPLC) with fluorescence detection provides high sensitivity and specificity for quantifying drug concentrations in a biological matrix.

-

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma, add an internal standard.

-

Perform liquid-liquid extraction using an appropriate organic solvent (e.g., n-heptane/ethyl acetate mixture).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 or Phenyl reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium phosphate with triethylamine, pH adjusted to ~3.5) and an organic solvent (e.g., acetonitrile and/or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20-100 µL.

-

-

Detection:

-

Detector: Fluorescence detector.

-

Excitation Wavelength: ~220-280 nm.

-

Emission Wavelength: ~305-310 nm.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of known concentrations.

-

Calculate the concentration of the analyte in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

-

Caption: General workflow for HPLC-based quantification of dextromethorphan in plasma.

Protocol for Radioligand Competition Binding Assay (Sigma-1 Receptor)

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., dextromethorphan) for the sigma-1 receptor.

-

Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.

-

Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) for binding to sigma-1 receptors in a tissue homogenate (e.g., guinea pig brain or liver membranes).

-

Procedure:

-

Membrane Preparation:

-

Homogenize tissue (e.g., guinea pig brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up reactions in triplicate:

-

Total Binding: Membrane homogenate + radioligand (e.g., 1 nM --INVALID-LINK---pentazocine).

-

Non-specific Binding (NSB): Membrane homogenate + radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).

-

Test Compound: Membrane homogenate + radioligand + varying concentrations of the test compound (e.g., dextromethorphan).

-

-

Incubate the plate (e.g., 90 minutes at 37°C).

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Conclusion

The primary distinction between dextromethorphan and deudextromethorphan is the strategic use of deuterium to slow hepatic metabolism via CYP2D6. This modification, based on the kinetic isotope effect, results in a significantly altered pharmacokinetic profile, characterized by increased plasma exposure and a longer half-life for the parent compound. While the intrinsic pharmacodynamics (receptor binding affinities) are unchanged, this altered pharmacokinetic profile means that in vivo, the pharmacological effects will be more prolonged and dominated by dextromethorphan itself rather than its rapidly formed, potent NMDA antagonist metabolite, dextrorphan. This approach offers a promising strategy to improve the therapeutic index of dextromethorphan, provide more predictable dosing, and reduce the reliance on co-administered metabolic inhibitors for achieving sustained therapeutic concentrations in the central nervous system. Further publication of direct comparative pharmacokinetic studies will be invaluable in fully quantifying the clinical advantages of this deuteration strategy.

References

- 1. ricardinis.pt [ricardinis.pt]

- 2. alzforum.org [alzforum.org]

- 3. Deudextromethorphan/quinidine - Wikipedia [en.wikipedia.org]

- 4. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the Differences in the Pharmacokinetics of CYP2D6 Substrates, Desipramine, and Dextromethorphan in Healthy African Subjects Carrying the Allelic Variants CYP2D6*17 and CYP2D6*29, When Compared with Normal Metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of Deudextromethorphan Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deudextromethorphan, a deuterated analog of the widely used cough suppressant dextromethorphan, has garnered significant interest in drug development for various neurological and psychiatric disorders. Its altered pharmacokinetic profile, primarily due to the kinetic isotope effect slowing its metabolism, offers potential therapeutic advantages. This technical guide provides a comprehensive overview of the chemical synthesis of deudextromethorphan hydrobromide, detailing the synthetic pathway, experimental protocols, and relevant analytical data. The synthesis involves a multi-step process commencing with the N-demethylation of dextromethorphan, followed by N-alkylation with a deuterated methyl source, and culminating in the formation of the hydrobromide salt. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis and evaluation of deuterated compounds.

Introduction

Dextromethorphan is a morphinan derivative with antitussive properties, acting as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor.[1] Its primary metabolite, dextrorphan, is also an active NMDA receptor antagonist.[1] The metabolism of dextromethorphan is primarily mediated by the cytochrome P450 enzyme CYP2D6.[2] Deudextromethorphan, where the N-methyl group is replaced with a trideuteromethyl (CD3) group, exhibits a significantly slower rate of metabolism. This deuteration leads to higher systemic exposure and a longer half-life of the parent compound, potentially enhancing its therapeutic efficacy and modifying its side-effect profile.[3][4] Deudextromethorphan is a key component of AVP-786, a combination product with quinidine sulfate, which further inhibits CYP2D6 metabolism.[3][4][5]

This guide focuses on a common and well-documented synthetic route to deudextromethorphan hydrobromide, starting from commercially available dextromethorphan hydrobromide monohydrate.

Synthetic Pathway

The synthesis of deudextromethorphan hydrobromide proceeds through a two-step sequence followed by salt formation. The overall pathway is depicted below:

Caption: Synthetic pathway for deudextromethorphan hydrobromide.

Experimental Protocols

Step 1: N-Demethylation of Dextromethorphan

The initial step involves the conversion of dextromethorphan to its N-desmethyl analog. This is achieved through the formation of a carbamate intermediate followed by its removal.

3.1.1. Formation of Dextromethorphan Free Base

-

Procedure: Dextromethorphan hydrobromide monohydrate (15 mmol) is dissolved in chloroform (60 mL), and a solution of sodium hydroxide (1.2 g) in water (60 mL) is added.[6] The mixture is stirred for 1 hour.[6] The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield dextromethorphan as an oil.[6][7]

3.1.2. Carbamate Formation and Removal

-

Procedure: The dextromethorphan base is refluxed in toluene (50 mL) with 2,2,2-trichloroethyl chloroformate (2.4 mL) for 4 hours.[6] The reaction progress is monitored by thin-layer chromatography (TLC).[6] After completion, the solvent is evaporated in vacuo. The resulting trichloroethoxy carbonyl group is removed by treatment with zinc in acetic acid.[6] Finally, the free base, N-desmethyl-dextromethorphan, is obtained by treatment with sodium hydroxide.[6]

Step 2: N-Alkylation with Deuterated Iodomethane

The crucial deuteration step involves the methylation of the secondary amine of N-desmethyl-dextromethorphan using a deuterated reagent.

-

Procedure: N-desmethyl-dextromethorphan is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (NaH) is added to the solution to act as a base.[8] Iodomethane-d3 (CD3I) is then introduced to the reaction mixture.[6][9] The reaction is stirred until completion, which can be monitored by GC-MS.[8] A conversion of over 95% has been reported using this method.[8]

Step 3: Formation of Deudextromethorphan Hydrobromide

The final step is the conversion of the deudextromethorphan free base into its hydrobromide salt to improve its stability and solubility.

-

Procedure: The synthesized N-CD3-dextromethorphan base is dissolved in an ethyl acetate-methanol mixture.[6] The solution is then acidified to a pH of 2 with a solution of HCl in ethyl acetate (a similar procedure can be followed using HBr).[6] n-Hexane is added to induce crystallization. The resulting crystals of deudextromethorphan hydrobromide are collected by filtration.[6]

Data Presentation

The following tables summarize the quantitative data reported for the synthesis of deudextromethorphan and its intermediates.

Table 1: Reaction Yields and Purity

| Step | Product | Yield (%) | Purity (HPLC) | Purity (GC-MS) | Reference(s) |

| Dextromethorphan Free Base Formation | Dextromethorphan (Base) | 97.98 | - | - | [7] |

| N-Alkylation | N-CD3-Dextromethorphan | - | >99 | 97-98 | [6][8] |

| Salt Formation | N-CD3-Dextromethorphan HCl | 57.1 | - | - | [6] |

Table 2: Analytical Characterization Data

| Compound | Analytical Method | Key Observations | Reference(s) |

| Dextromethorphan HBr | 1H NMR (DMSO-d6) | Complex diastereomeric mixture due to α,β-protonation. | [6][8] |

| Dextrorphan Base | 1H NMR (DMSO-d6) | N-methyl peak observed at ~2.3 ppm. | [6] |

| N-CD3-Dextromethorphan HCl | Mass Spectrometry | FAB MS can be used to confirm the incorporation of the CD3 group. | [10] |

| N-CD3-Dextromethorphan | GC-MS | Allows for the detection of N-CH3, N-CH2D, and N-CHD2 contaminants, confirming isotopic enrichment. | [6][8] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for the synthesis of deudextromethorphan hydrobromide.

Caption: Experimental workflow for the synthesis and analysis.

Conclusion

The synthesis of deudextromethorphan hydrobromide is a well-established process that can be reliably performed in a laboratory setting. The key steps of N-demethylation, deuterated N-alkylation, and salt formation are robust and yield a product of high purity. The analytical methods outlined are essential for ensuring the quality and isotopic enrichment of the final compound. This guide provides the necessary technical details to support the synthesis and development of deudextromethorphan for further research and clinical applications.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. WO2018009488A1 - Methods for the synthesis of deuterated dextromethorphan - Google Patents [patents.google.com]

- 3. alzforum.org [alzforum.org]

- 4. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]

- 5. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Dextromethorphan synthesis - chemicalbook [chemicalbook.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. EP3478664A1 - Methods for the synthesis of deuterated dextromethorphan - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Deudextromethorphan

Executive Summary

Deudextromethorphan (d6-DM), the active component of the investigational drug AVP-786, represents a precision-engineered approach to optimizing the therapeutic potential of dextromethorphan. By strategically replacing hydrogen atoms with their stable isotope, deuterium, at the site of oxidative metabolism, deudextromethorphan exhibits enhanced metabolic stability. This modification, known as the kinetic isotope effect, slows its primary metabolism via the cytochrome P450 2D6 (CYP2D6) enzyme. When co-administered with a low dose of the potent CYP2D6 inhibitor quinidine, this formulation (AVP-786) is designed to achieve higher and more sustained plasma concentrations of the parent compound compared to non-deuterated dextromethorphan.

This guide provides a comprehensive technical overview of the pharmacodynamic mechanisms, pharmacokinetic profile, clinical trial outcomes, and key experimental methodologies relevant to deudextromethorphan. It is intended for researchers, clinicians, and professionals in the field of drug development seeking a detailed understanding of this compound's scientific foundation.

Pharmacodynamics: A Multi-Target Mechanism of Action

Dextromethorphan, and by extension deudextromethorphan, does not rely on a single mechanism but engages multiple central nervous system targets to exert its effects. The primary pharmacodynamic activities are mediated by the parent drug and its major active metabolite, dextrorphan.

-

Sigma-1 (σ1) Receptor Agonism: Dextromethorphan is an agonist at the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum.[1][2] Activation of this receptor modulates several downstream signaling pathways, including glutamatergic signaling, and is thought to contribute to its neuroprotective properties.[3]

-

NMDA Receptor Antagonism: Both dextromethorphan and its primary metabolite, dextrorphan, act as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor ion channel.[1][3] Dextrorphan is a significantly more potent NMDA receptor antagonist than the parent compound.[1][4] This action reduces glutamate-mediated excitotoxicity and is a key mechanism underlying its investigation for various neurological and psychiatric conditions.[3]

-

Serotonin and Norepinephrine Reuptake Inhibition: Dextromethorphan demonstrates weak inhibition of serotonin (SERT) and norepinephrine (NET) transporters, which may contribute to its potential antidepressant effects.[1]

The combination with quinidine, which limits the conversion of dextromethorphan to dextrorphan, results in a pharmacological profile dominated by the effects of the parent compound (higher sigma-1 agonism) rather than the metabolite (higher NMDA antagonism).[4]

Table 1: Comparative Receptor Binding Affinities (Ki)

| Compound | Target Receptor/Transporter | Binding Affinity (Ki, nM) |

| Dextromethorphan | Sigma-1 Receptor | 203 |

| NMDA Receptor ([3H]TCP binding) | 1600 | |

| Serotonin Transporter (SERT) | 980 | |

| Dextrorphan | Sigma-1 Receptor | 559[5] |

| NMDA Receptor ([3H]TCP binding) | 460[5] | |

| Quinidine | CYP2D6 Enzyme | 13 - 27[6] |

Note: Ki values are compiled from various in vitro studies and may differ based on experimental conditions. Lower Ki values indicate higher binding affinity.

Pharmacokinetics: The Impact of Deuteration and CYP2D6 Inhibition

The pharmacokinetics of deudextromethorphan are fundamentally different from conventional dextromethorphan, a strategy designed to overcome the limitations of rapid and variable metabolism.

Metabolic Pathways of Dextromethorphan

Dextromethorphan is subject to extensive first-pass metabolism in the liver, primarily through two pathways:

-

O-demethylation: Catalyzed predominantly by the CYP2D6 enzyme, this pathway converts dextromethorphan to its active metabolite, dextrorphan. This is the major metabolic route in most individuals.[7]

-

N-demethylation: A minor pathway catalyzed by CYP3A4, which converts dextromethorphan to 3-methoxymorphinan.[8]

The activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid), which causes high inter-individual variability in dextromethorphan plasma concentrations.[9]

The Role of Deuteration and Quinidine

The AVP-786 formulation leverages a dual-strategy to modulate this metabolic profile:

-

Deuteration: By replacing the hydrogen atoms on the O-demethyl group with deuterium, the C-D bond becomes stronger than the original C-H bond. This increases the activation energy required for CYP2D6 to cleave the bond, thereby slowing the rate of metabolism. This "kinetic isotope effect" increases the metabolic stability and half-life of the parent molecule.[10]

-

CYP2D6 Inhibition: Quinidine is a potent competitive inhibitor of the CYP2D6 enzyme.[11] Its inclusion in the formulation further blocks the primary metabolic pathway, leading to a significant increase in the systemic bioavailability and plasma concentrations of deudextromethorphan.[2][12]

This combined approach is designed to produce more consistent and sustained drug exposure while allowing for a lower, better-tolerated dose of quinidine compared to the non-deuterated formulation (Nuedexta).[13]

Table 2: Representative Pharmacokinetic Parameters

| Formulation | Key Characteristic | Typical Half-life (T½) | Systemic Exposure (AUC) |

| Dextromethorphan | Rapid metabolism in extensive metabolizers | 2 - 4 hours[1] | Low |

| Dextromethorphan + Quinidine | CYP2D6 inhibition | ~13 - 24 hours[1] | Significantly Increased |

| Deudextromethorphan + Quinidine (AVP-786) | Deuteration + CYP2D6 inhibition | Prolonged[10] | Maximized |

Note: Values represent typical ranges for extensive metabolizers. Pharmacokinetic parameters can vary significantly based on individual CYP2D6 genotype.

Clinical Efficacy and Safety in Alzheimer's Agitation

AVP-786 has been primarily investigated for the treatment of agitation and aggression in patients with dementia of the Alzheimer's type. The clinical development program has yielded mixed results.

A Phase 3 trial (NCT03393520) was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of two different doses of AVP-786.[14][15][16] The topline results indicated that the trial did not meet its primary efficacy endpoint.[14][15][16]

Table 3: Summary of Topline Results from Phase 3 Trial (NCT03393520)

| Outcome Measure | AVP-786 (Low Dose) | AVP-786 (High Dose) | Placebo |

| Primary Efficacy Endpoint | |||

| Change in CMAI Total Score | No significant difference vs. Placebo[15] | No significant difference vs. Placebo[15] | N/A |

| Key Safety Finding | |||

| Incidence of Falls (%) | 9.1%[15][16][17] | 8.6%[15][16][17] | 2.8%[15][16][17] |

CMAI: Cohen-Mansfield Agitation Inventory.

While the primary endpoint was not met, Otsuka, the manufacturer, has stated its intent to conduct further analyses of the full dataset to determine the future potential of the compound.[14][15][18]

Key Experimental Methodologies

The characterization of deudextromethorphan relies on established and specialized experimental protocols.

In Vitro Pharmacodynamics: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.[19][20] It measures the ability of a test compound (e.g., deudextromethorphan) to compete with a radioactively labeled ligand ("radioligand") that has known high affinity for the target receptor.

General Protocol:

-

Preparation: A biological preparation containing the target receptor (e.g., cell membranes, tissue homogenates) is prepared and quantified for protein content.[21]

-

Incubation: The receptor preparation is incubated in a multi-well plate with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[21]

-

Separation: The reaction is allowed to reach equilibrium. Subsequently, receptor-bound radioligand is separated from unbound radioligand, typically via rapid vacuum filtration through glass fiber filters.[22]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[21]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[22]

In Vitro Pharmacokinetics: Microsomal Stability Assay

This assay is a primary tool in drug discovery used to assess a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its metabolic stability and intrinsic clearance.[23][24]

General Protocol:

-

Preparation: Pooled human liver microsomes, which contain high concentrations of CYP450 enzymes, are thawed.[25] A reaction mixture is prepared containing a buffer (e.g., potassium phosphate), the test compound at a known concentration (e.g., 1 µM), and the microsomal preparation.[23][26]

-

Initiation & Incubation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity.[23][25] The mixture is incubated at 37°C.

-

Time Points: Aliquots are removed at several predetermined time points (e.g., 0, 5, 15, 30, 45 minutes).[27]

-

Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.[23][25]

-

Analysis: Samples are centrifuged to pellet the proteins. The supernatant, containing the remaining parent compound, is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25]

-

Data Analysis: The rate of disappearance of the parent compound is plotted over time. From this, key parameters like the metabolic half-life (T½) and intrinsic clearance (CLint) are calculated.[23][25]

Clinical Trial Design: Sequential Parallel Comparison Design (SPCD)

The SPCD is an innovative clinical trial design developed to mitigate the often high placebo response rates seen in trials for psychiatric and neurological disorders.[28] This design was used in the AVP-786 clinical program.[12]

Methodology: The trial is conducted in two consecutive stages:

-

Stage 1: A pool of subjects is randomized to receive either the active drug or a placebo for a defined period (e.g., 6 weeks).[12] At the end of Stage 1, all subjects are assessed for response.

-

Stage 2: The design then proceeds based on the Stage 1 outcome:

-

Subjects who received the active drug in Stage 1 continue on the active drug.

-

Subjects who received the placebo are stratified into "responders" and "non-responders."

-

Placebo responders are typically excluded from the primary analysis for Stage 2.

-

Crucially, placebo non-responders are re-randomized to receive either the active drug or continue on placebo for Stage 2.[29][30]

-

-

Final Analysis: The overall treatment effect is calculated by pooling the data from all subjects in Stage 1 with the data from the re-randomized placebo non-responders in Stage 2.[28] This enriches the second stage with patients less likely to respond to placebo, thereby increasing the statistical power to detect a true drug effect.[30]

Conclusion

Deudextromethorphan (AVP-786) is a rationally designed molecule that successfully alters the pharmacokinetics of dextromethorphan to ensure higher, more sustained exposure of the parent compound while minimizing the required dose of the metabolic inhibitor, quinidine. The pharmacodynamic rationale is based on dextromethorphan's multi-target profile, including sigma-1 agonism and NMDA antagonism. Despite a strong pharmacokinetic and preclinical hypothesis, the clinical development program for agitation in Alzheimer's disease has not yet demonstrated definitive efficacy in Phase 3 trials. Further analysis of the comprehensive trial data will be crucial in determining the future therapeutic role, if any, for this deuterated compound. The journey of deudextromethorphan underscores the complex challenges in translating optimized pharmacokinetic profiles into clinical success for neuropsychiatric disorders.

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. alzforum.org [alzforum.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ricardinis.pt [ricardinis.pt]

- 8. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Otsuka's Subsidiary Avanir Pharmaceuticals Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia|March 25, 2019|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

- 13. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Otsuka reports data from Phase III Alzheimer's agitation trial [clinicaltrialsarena.com]

- 15. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]

- 16. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated with Dementia due to Alzheimer's Disease|February 13, 2024|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

- 17. psychiatrictimes.com [psychiatrictimes.com]

- 18. neurologylive.com [neurologylive.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 26. mercell.com [mercell.com]

- 27. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 28. openaccessjournals.com [openaccessjournals.com]

- 29. Sequential parallel comparison design with binary and time-to-event outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mgh-ctni.org [mgh-ctni.org]

Deudextromethorphan's Engagement with the Sigma-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deudextromethorphan, a deuterated analog of dextromethorphan, is an agonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Its interaction with S1R is implicated in its neuroprotective and potential antidepressant effects. This document provides a detailed technical overview of the pharmacology, mechanism of action, and experimental evaluation of deudextromethorphan's S1R agonism. By functioning as an agonist, deudextromethorphan triggers a cascade of intracellular signaling events, primarily involving the modulation of calcium homeostasis and cellular stress responses, which are critical for neuronal survival and plasticity. The deuteration of dextromethorphan to create deudextromethorphan is designed to slow its metabolism by the CYP2D6 enzyme, thereby increasing its plasma exposure without altering its fundamental pharmacological activity at the S1R.

Pharmacological Profile: Receptor Binding Affinity

Deudextromethorphan exhibits a moderate to high affinity for the sigma-1 receptor. As its binding characteristics are identical to its non-deuterated counterpart, dextromethorphan, the quantitative data are presented below. The binding affinity is typically determined through competitive radioligand binding assays.

| Compound | Receptor | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Dextromethorphan | Sigma-1 | --INVALID-LINK---Pentazocine | Rat Brain Homogenate | 142 - 652 | [1][2] |

| Dextromethorphan | Sigma-1 | N/A | Guinea Pig Brain | 205 | [3] |

| Dextromethorphan | Sigma-1 | N/A | N/A | 138 - 652 | [2] |

| Dimemorfan (analog) | Sigma-1 | N/A | N/A | 151 | [3] |

Mechanism of Action: S1R Chaperone Signaling

The agonism of deudextromethorphan at the S1R initiates a sophisticated signaling cascade centered on the receptor's function as a molecular chaperone.[4][5]

-

Resting State: Under normal physiological conditions, the S1R resides at the MAM, where it forms an inactive complex with the binding immunoglobulin protein (BiP), another essential ER chaperone.[1][4][6][7]

-

Agonist-Induced Activation: The binding of an agonist, such as deudextromethorphan, induces a conformational change in the S1R. This leads to its dissociation from BiP.[6][7]

-

Modulation of IP₃ Receptor: Once freed from BiP, the activated S1R translocates to and interacts with the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel for releasing calcium (Ca²⁺) from the ER.[4][6] The S1R acts to stabilize the IP₃R, prolonging the Ca²⁺ signaling from the ER into the mitochondria.[6]

-

Downstream Cellular Effects: This modulation of Ca²⁺ signaling enhances mitochondrial bioenergetics and is crucial for cell survival.[5][6] Furthermore, S1R activation has been shown to influence other neuroprotective pathways, including the activation of the Nrf2 antioxidant response element, which helps mitigate oxidative stress.[8][9]

Visualization: S1R Agonist Signaling Pathway

Caption: Deudextromethorphan binding to the S1R-BiP complex induces dissociation and subsequent stabilization of the IP₃R.

Experimental Protocols

The characterization of deudextromethorphan's interaction with S1R involves both binding and functional assays.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1R.

Objective: To determine the inhibition constant (Kᵢ) of deudextromethorphan for the S1R.

Materials:

-

Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand.[10][11]

-

Test Compound: Deudextromethorphan (or dextromethorphan) at various concentrations.

-

Non-specific Binding Control: Haloperidol (10 µM).[2]

-

Tissue Preparation: P₂ membrane homogenates from guinea pig liver or rat brain, which have high S1R expression.[10][12]

-

Assay Buffer: Tris-HCl buffer.

-

Filtration System: Glass fiber filters (e.g., GF/B) and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., guinea pig liver) in ice-cold buffer and perform differential centrifugation to isolate the P₂ membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (400–500 µg protein/sample), a fixed concentration of [³H]-(+)-pentazocine (e.g., 3 nM), and serial dilutions of deudextromethorphan.[2][13]

-

Controls: Prepare tubes for total binding (no competing ligand) and non-specific binding (with 10 µM haloperidol).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.[14]

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the logarithm of the deudextromethorphan concentration. Use non-linear regression analysis to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for determining S1R binding affinity using a competitive radioligand assay.

Functional Assay: BiP-S1R Dissociation via NanoBiT

This functional assay directly measures agonist activity by quantifying the dissociation of S1R from its chaperone partner, BiP, in living cells.

Objective: To confirm the agonist activity of deudextromethorphan by observing the disruption of the S1R-BiP interaction.

Materials:

-

Cell Line: HEK-293 cells stably co-expressing S1R and BiP fused to the Large Bit (LgBiT) and Small Bit (SmBiT) components of NanoLuc luciferase, respectively.[15]

-

Test Compound: Deudextromethorphan.

-

Control Agonist: PRE-084.[15]

-

Control Antagonist: Haloperidol.[15]

-

Substrate: Coelenterazine or equivalent NanoLuc substrate.

-

Luminometer: For measuring luminescence.

Methodology:

-

Cell Culture: Culture the engineered HEK-293 cells in appropriate media until they reach the desired confluency for plating in a white, clear-bottom 96-well plate.

-

Assay Preparation: On the day of the experiment, replace the culture medium with an assay buffer.

-

Baseline Measurement: Add the NanoLuc substrate to the cells and measure the baseline luminescence. This signal corresponds to the basal level of S1R-BiP interaction.

-

Compound Addition: Add deudextromethorphan to the wells at various concentrations. Include wells with vehicle, a known agonist (PRE-084), and an antagonist (haloperidol) for control purposes.

-

Signal Detection: Immediately begin measuring luminescence kinetically over a period of time (e.g., 60 minutes). Agonist activity is detected as a rapid decrease in the luminescence signal, indicating the dissociation of the S1R-BiP complex.[15]

-

Data Analysis: Normalize the data to the baseline reading for each well. Plot the change in luminescence against time to observe the dissociation kinetics. The magnitude of the signal decrease can be used to determine the potency (EC₅₀) of deudextromethorphan.

Visualization: BiP Dissociation Assay Logic

Caption: Logical flow of the S1R-BiP NanoBiT assay for functional agonist identification.

References

- 1. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 8. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

Deudextromethorphan's Profile as an NMDA Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deudextromethorphan, the deuterated analogue of dextromethorphan, is a novel therapeutic agent that has been investigated for various neurological and psychiatric conditions. Its mechanism of action is multifaceted, with its properties as an N-methyl-D-aspartate (NMDA) receptor antagonist being a key area of scientific interest. This technical guide provides an in-depth overview of the NMDA receptor antagonist properties of deudextromethorphan, drawing from available data on both the deuterated and non-deuterated forms.

Deudextromethorphan is a weak, uncompetitive antagonist of the NMDA receptor.[1] This means it binds to a site within the ion channel of the receptor, accessible only when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine). By physically occluding the channel pore, it prevents the influx of calcium ions (Ca2+), thereby modulating glutamatergic neurotransmission. The deuteration of dextromethorphan to create deudextromethorphan is designed to alter its pharmacokinetic profile, primarily by slowing its metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] This leads to increased plasma concentrations and a longer half-life of the parent compound compared to dextromethorphan.[2] Deudextromethorphan is often co-administered with a low dose of quinidine, a CYP2D6 inhibitor, to further enhance its systemic exposure.[2]

Quantitative Data: NMDA Receptor Binding Affinity and Potency

The following tables summarize the available quantitative data for the interaction of dextromethorphan, deudextromethorphan, and their metabolites with the NMDA receptor.

| Compound | Assay Type | Preparation | Radioligand | Ki (nM) | Reference |

| Dextromethorphan | Radioligand Binding | Rat brain neuronal membrane | [3H]MK-801 | 4540 | [3] |

| Dextromethorphan | Radioligand Binding | Rat brain | [3H]TCP | 2246 | [3] |

| Dextrorphan | Radioligand Binding | Not Specified | Not Specified | 460 | [4] |

Table 1: Binding Affinity (Ki) of Dextromethorphan and Dextrorphan at the NMDA Receptor. This table presents the inhibition constants (Ki) from radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Compound | Assay Type | Preparation | IC50 (µM) | Reference |

| Dextromethorphan | Electrophysiology (Whole-cell voltage clamp) | Cultured rat cortical neurons | 0.55 | [5] |

| Dextromethorphan | Calcium Imaging (Fura-2) | Cultured rat hippocampal pyramidal neurons | 4 | [2] |

| Dextromethorphan | Electrophysiology (Outside-out patch clamp) | Cultured rat hippocampal pyramidal neurons | 6 | [2] |

| Deudextromethorphan (d6-DM) | Electrophysiology (Patch-clamp) | NMDA receptors with NR2D subunit | ~2-fold increase vs. Dextromethorphan | |

| Deuterated Dextrorphan (d-DXO) | Electrophysiology (Patch-clamp) | NMDA receptors with NR2D subunit | ~16-fold increase vs. Dextrorphan |

Table 2: Potency (IC50) of Dextromethorphan and Deudextromethorphan at the NMDA Receptor. This table presents the half-maximal inhibitory concentrations (IC50) from various functional assays. A lower IC50 value indicates a higher potency.

Pharmacokinetic Properties

While specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) from the Phase 1 clinical trials of deudextromethorphan (AVP-786) in healthy volunteers (NCT01787747) are not publicly available in the reviewed literature, the trials were conducted to assess these parameters. The primary goal of deuteration and co-administration with quinidine is to increase the systemic exposure and prolong the half-life of dextromethorphan.[2] Phase 1 studies of AVP-786 reportedly achieved the desired plasma concentrations of deuterated dextromethorphan.[1]

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Occupancy

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.

Protocol Outline (based on [3H]MK-801 binding assays):

-

Tissue/Cell Preparation: Membranes are prepared from a relevant brain region (e.g., rat cortex or hippocampus) or from cells heterologously expressing specific NMDA receptor subtypes.

-

Radioligand: [3H]MK-801, a high-affinity uncompetitive NMDA receptor antagonist, is commonly used.

-

Incubation: Membranes are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound (e.g., deudextromethorphan). The incubation buffer typically contains glutamate and a co-agonist (glycine or D-serine) to open the NMDA receptor channel and allow access for the uncompetitive ligands.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]MK-801 binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To measure the functional inhibition of NMDA receptor-mediated currents by a test compound.

Protocol Outline:

-

Cell Preparation: Primary neurons (e.g., hippocampal or cortical neurons) are cultured on coverslips, or a cell line (e.g., HEK293) is transfected to express specific NMDA receptor subunits.

-

Recording Setup: A coverslip with adherent cells is placed in a recording chamber on a microscope stage and continuously perfused with an external recording solution.

-

Patch Pipette: A glass micropipette with a fine tip is filled with an internal solution and positioned onto the surface of a single cell.

-

Whole-Cell Configuration: A high-resistance seal is formed between the pipette tip and the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -60 mV).

-

NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the rapid application of a solution containing NMDA and a co-agonist.

-

Drug Application: The test compound is co-applied with the agonists, and the reduction in the NMDA receptor-mediated current is measured.

-

Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the concentration of the test compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Caption: Workflow for whole-cell voltage-clamp electrophysiology.

Signaling Pathways

Antagonism of the NMDA receptor by deudextromethorphan is expected to modulate several downstream signaling pathways that are initiated by Ca2+ influx through the receptor channel.

Upon activation by glutamate and a co-agonist, and subsequent membrane depolarization, the NMDA receptor channel opens, allowing Ca2+ to enter the postsynaptic neuron. This influx of Ca2+ acts as a second messenger, activating a cascade of intracellular signaling molecules. Key among these are:

-

Calmodulin (CaM): Ca2+ binds to calmodulin, which in turn activates various downstream effectors.

-

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme in synaptic plasticity, CaMKII is activated by the Ca2+/CaM complex.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway, a mitogen-activated protein kinase (MAPK) cascade, can be activated by NMDA receptor signaling, often through Ras and Raf kinases. Activated ERK can translocate to the nucleus and phosphorylate transcription factors.

-

cAMP Response Element-Binding Protein (CREB): CREB is a transcription factor that, when phosphorylated by kinases such as CaMKIV or p90RSK (a downstream target of ERK), can regulate the expression of genes involved in neuronal survival, plasticity, and neurogenesis.

By blocking Ca2+ influx through the NMDA receptor, deudextromethorphan is predicted to attenuate the activation of these downstream signaling pathways.

Caption: NMDA receptor downstream signaling pathway.

Conclusion

Deudextromethorphan acts as a low-affinity, uncompetitive antagonist at the NMDA receptor. The available data, primarily from studies on its non-deuterated form, dextromethorphan, indicate that it can effectively block NMDA receptor-mediated currents and subsequent intracellular calcium signaling. The deuteration of the molecule primarily serves to improve its pharmacokinetic profile, leading to greater and more sustained exposure of the active compound. While comprehensive quantitative data on the binding affinity and potency of deudextromethorphan itself at various NMDA receptor subtypes are still emerging, the existing evidence strongly supports its role as a modulator of glutamatergic neurotransmission through NMDA receptor antagonism. Further research is warranted to fully elucidate the specific pharmacodynamic consequences of deuteration and to explore the therapeutic potential of deudextromethorphan in a range of neurological and psychiatric disorders where NMDA receptor dysregulation is implicated.

References

- 1. Otsuka Announces AVP-786 Trial Results for Alzheimer's Agitation [synapse.patsnap.com]

- 2. AVP-786 | ALZFORUM [alzforum.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 5. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]

A Technical Guide to the Preclinical Research of Deudextromethorphan Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deudextromethorphan hydrobromide (d6-DM), a deuterated analog of the widely used antitussive dextromethorphan (DM), has garnered significant interest in the field of neuroscience for its potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the preclinical research that has laid the groundwork for its clinical development. By exploring its mechanism of action, pharmacokinetic profile, and efficacy in various preclinical models, this document aims to serve as a comprehensive resource for professionals in drug development and neuroscience research.

Deuteration of dextromethorphan is a strategic modification aimed at improving its metabolic profile. Specifically, the substitution of hydrogen with deuterium at key metabolic sites slows down its conversion by the cytochrome P450 2D6 (CYP2D6) enzyme. This leads to increased plasma concentrations and a longer half-life of the parent compound, deudextromethorphan, potentially enhancing its therapeutic efficacy and allowing for co-administration with lower doses of metabolic inhibitors like quinidine.

Mechanism of Action

Deudextromethorphan, like its non-deuterated counterpart, is a multimodal drug that interacts with several key targets within the central nervous system (CNS). Its primary mechanisms of action are antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor.

-

NMDA Receptor Antagonism: Deudextromethorphan acts as a non-competitive antagonist at the NMDA receptor, a key player in glutamatergic neurotransmission.[1][2] Excessive glutamate activity is implicated in excitotoxicity, a process that leads to neuronal damage in various neurological conditions. By blocking the NMDA receptor, deudextromethorphan can mitigate this excitotoxic cascade, conferring neuroprotective effects.[3][4]

-

Sigma-1 Receptor Agonism: Deudextromethorphan is also an agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5][6] Activation of the sigma-1 receptor is associated with a range of cellular processes, including modulation of ion channel activity, regulation of cellular stress responses, and promotion of neuronal survival. This agonistic activity is believed to contribute significantly to the neuroprotective and potential antidepressant effects of the compound.

Pharmacodynamic and Pharmacokinetic Profile

The deuteration of dextromethorphan has a significant impact on its pharmacokinetic properties. Preclinical studies have focused on characterizing how this modification affects its absorption, distribution, metabolism, and excretion.

Pharmacodynamics

The primary pharmacodynamic effects of deudextromethorphan are linked to its interactions with the NMDA and sigma-1 receptors. These interactions are responsible for its observed antidepressant-like and neuroprotective properties in preclinical models.

Pharmacokinetics

While specific pharmacokinetic parameters for deudextromethorphan in preclinical models are not extensively published, studies on dextromethorphan in rats provide valuable insights. The deuteration is designed to reduce the rate of metabolism by CYP2D6, which would be expected to lead to a higher maximum plasma concentration (Cmax), a longer time to reach Cmax (Tmax), and an increased area under the curve (AUC) compared to non-deuterated dextromethorphan.

Table 1: Pharmacokinetic Parameters of Dextromethorphan in Rats

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax | 15.3 ng/mL | Rat | 10 mg/kg, intravenous | [7] |

| Tmax | ~2.6 hours (Mean Retention Time) | Rat | 10 mg/kg, intravenous | [7] |

| AUC | 435.7 ng*min/mL | Rat | 10 mg/kg, intravenous | [7] |

| Volume of Distribution (Vd) | 0.66 L/kg | Rat | 10 mg/kg, intravenous | [7] |

| Brain/Plasma Ratio | ~6.5 | Rat | 30 mg/kg, s.c. | [8] |

Preclinical Efficacy

The therapeutic potential of deudextromethorphan has been investigated in a variety of preclinical models, primarily focusing on its antidepressant-like and neuroprotective effects.

Antidepressant-Like Effects

The antidepressant properties of deudextromethorphan have been assessed using well-established rodent models of depression, including the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these models, a reduction in immobility time is indicative of an antidepressant-like effect.

Table 2: Preclinical Antidepressant-Like Efficacy Data for Dextromethorphan

| Animal Model | Species | Compound | Dosing | Key Findings | Reference |

| Forced Swim Test (FST) | Swiss Webster Mice | Dextromethorphan | 0-30 mg/kg, i.p. | Significant decrease in immobility time. | [9] |

| Forced Swim Test (FST) | Swiss Webster Mice | Dextromethorphan | Not specified | Antidepressant-like effects observed. | [10] |

| Tail Suspension Test (TST) | C56BL/6 Mice | Dextromethorphan | 32 mg/kg | Acute (30 min) antidepressant-like effects. | [11] |

Neuroprotective Effects

The neuroprotective capacity of deudextromethorphan is primarily attributed to its NMDA receptor antagonism, which helps to prevent glutamate-induced excitotoxicity. Preclinical studies have demonstrated its ability to protect neurons from various insults.

Table 3: Preclinical Neuroprotective Efficacy Data for Dextromethorphan

| In Vitro/In Vivo Model | Cell Type/Species | Compound | Key Findings | Reference |

| Glutamate-Induced Neurotoxicity | Murine Neocortical Cell Cultures | Dextromethorphan | Attenuated morphological and chemical evidence of glutamate neurotoxicity at 10-100 µM concentrations. | [4] |

| Glutamate-Induced Injury | Cultured Rat Cortical Neurons | Dextromethorphan Analogs | Markedly attenuated glutamate-induced injury. | [3] |

| Photoactivated Caged Glutamate Toxicity | Visual Cortical Neurons | Dextromethorphan | Significantly higher neuronal viability in the presence of 75 µM Dex. | [12] |

| Trimethyltin-Induced Neurotoxicity | Rats | Dextromethorphan | Attenuated convulsions, hippocampal degeneration, and spatial memory impairment. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical assessment of deudextromethorphan and dextromethorphan.

In Vitro Assays

-

Objective: To determine the binding affinity of deudextromethorphan for the NMDA receptor.

-

Method: Radioligand binding assay using --INVALID-LINK--MK-801.

-

Procedure:

-

Prepare rat brain membranes (excluding cerebellum) in Tris-HCl buffer (pH 7.4).

-

Incubate a 0.2 mg aliquot of the membrane preparation with 5 nM [3H]MK-801 for 180 minutes at 25°C.

-

To determine non-specific binding, a parallel incubation is performed in the presence of 10 µM MK-801.[13]

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

For competitive binding assays, incubations are performed with a fixed concentration of [3H]MK-801 and varying concentrations of deudextromethorphan to determine its inhibitory concentration (IC50) and subsequently its binding affinity (Ki).

-

-

Objective: To determine the binding affinity of deudextromethorphan for the sigma-1 receptor.

-

Method: Radioligand binding assay using [3H]-(+)-pentazocine.

-

Procedure:

-

Prepare membrane homogenates from guinea pig brain.

-

Incubate the membranes with varying concentrations of [3H]-(+)-pentazocine in the presence and absence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol) to determine total and non-specific binding, respectively.[14]

-

For competitive binding, incubate membranes with a fixed concentration of [3H]-(+)-pentazocine and varying concentrations of deudextromethorphan.

-

Following incubation (e.g., 90 minutes at 37°C), the reaction is terminated by filtration.

-

Radioactivity is quantified by liquid scintillation counting to determine the binding parameters.

-

-

Objective: To assess the ability of deudextromethorphan to protect neurons from excitotoxic cell death.

-

Method: Measurement of lactate dehydrogenase (LDH) release from cultured neurons following an excitotoxic insult.

-

Procedure:

-

Plate primary neuronal cultures in 96-well plates.

-

Pre-treat the cells with varying concentrations of deudextromethorphan for a specified period.

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate.

-

After the incubation period with glutamate, collect the cell culture supernatant.

-

The amount of LDH released into the supernatant, which is proportional to the extent of cell death, is quantified using a colorimetric assay.[15][16] A commercially available LDH assay kit or a custom-prepared reagent mix can be used.

-

The absorbance is measured using a microplate reader, and the percentage of neuroprotection is calculated by comparing the LDH release in deudextromethorphan-treated cells to that in untreated control cells.

-

In Vivo Assays

-

Objective: To evaluate the antidepressant-like effects of deudextromethorphan in mice.

-

Animals: Male Swiss Webster mice are commonly used.[17]

-

Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (e.g., 24-30°C) to a depth that prevents the mouse from touching the bottom or escaping (e.g., 15 cm).[18][19]

-

Procedure:

-

Administer deudextromethorphan hydrobromide or vehicle via the desired route (e.g., intraperitoneal injection).

-

After a specified pre-treatment time (e.g., 30-60 minutes), individually place each mouse into the water-filled cylinder for a 6-minute session.[18]

-

The behavior of the mouse is typically recorded for the entire session.

-

The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.[9]

-

-

Objective: To assess the antidepressant-like activity of deudextromethorphan in mice.

-

Animals: Various strains of mice can be used.

-

Procedure:

-

Administer deudextromethorphan hydrobromide or vehicle.

-

After the pre-treatment period, suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so that it cannot escape or hold onto nearby surfaces.

-

The test duration is typically 6 minutes.

-

The total time the mouse remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Deudextromethorphan's Neuroprotective Action.

Caption: Experimental Workflow for the Forced Swim Test.

Conclusion

The preclinical data for deudextromethorphan hydrobromide, largely extrapolated from studies on dextromethorphan, strongly support its potential as a therapeutic agent for neurological and psychiatric conditions. Its dual mechanism of action, involving NMDA receptor antagonism and sigma-1 receptor agonism, provides a strong rationale for its neuroprotective and antidepressant-like effects. The strategic deuteration of the molecule offers a significant pharmacokinetic advantage, promising improved bioavailability and a more consistent therapeutic effect. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for further research and development of this promising compound. As more specific preclinical data on deudextromethorphan becomes available, a more refined understanding of its unique properties will emerge, further guiding its clinical translation.

References

- 1. Dextromethorphan: A Review of N‐methyl‐d‐aspartate Receptor Antagonist in the Management of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dextromethorphan analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dextrorphan and dextromethorphan attenuate glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of potent sigma-1 receptor ligands via fragmentation of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PHARMACOKINETIC STUDY OF DEXTROMETHORPHAN WITH URINARY EXCRETION [arch.ies.gov.pl]

- 8. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Antidepressant-like effects of imipramine and dextromethorphan in the forced swim test in mice. - Public Library of Science - Figshare [plos.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of the rapid and sustained antidepressant-like effects of dextromethorphan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.cn [abcam.cn]

- 17. Behavioral and biochemical effects of ketamine and dextromethorphan relative to its antidepressant-like effects in Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. animal.research.wvu.edu [animal.research.wvu.edu]

The Deuterated Advantage: A Technical Guide to the Discovery and Development of Deudextromethorphan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deudextromethorphan (d6-DM), a deuterated isotopologue of the well-established N-methyl-D-aspartate (NMDA) receptor antagonist dextromethorphan, was developed to improve upon the pharmacokinetic profile of its parent compound. By strategically replacing hydrogen atoms with deuterium at the site of primary metabolism, deudextromethorphan exhibits reduced susceptibility to enzymatic degradation, leading to increased bioavailability. This technical guide provides an in-depth overview of the discovery, mechanism of action, metabolic fate, and clinical development of deudextromethorphan, with a focus on its investigation for the treatment of agitation in patients with Alzheimer's disease. While the clinical development program for this indication was ultimately discontinued, the scientific rationale and developmental pathway of deudextromethorphan offer valuable insights into the application of deuterium chemistry in drug design and development.

Introduction: The Rationale for Deuteration

Dextromethorphan, a widely available antitussive, has a complex pharmacology that includes antagonism of the NMDA receptor, agonism of the sigma-1 receptor, and inhibition of serotonin and norepinephrine reuptake.[1] These multimodal actions have prompted its investigation for various neurological and psychiatric conditions. However, the therapeutic utility of dextromethorphan is limited by its rapid and extensive first-pass metabolism, primarily through O-demethylation by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] This results in low and variable plasma concentrations of the parent drug.

Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, has emerged as a strategy to enhance the metabolic stability of drug candidates.[4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. In the case of deudextromethorphan, deuterium atoms were substituted for hydrogen atoms at the O-demethylation site, with the objective of slowing its metabolism by CYP2D6.[4] This modification was intended to increase the systemic exposure and prolong the half-life of dextromethorphan, thereby potentially improving its efficacy and safety profile.

Mechanism of Action

Deudextromethorphan is pharmacologically similar to dextromethorphan, exerting its effects through multiple targets in the central nervous system.[1]

-

NMDA Receptor Antagonism: Deudextromethorphan, like its parent compound, is an uncompetitive antagonist of the NMDA receptor. By blocking the ion channel of the receptor, it modulates glutamatergic neurotransmission, which is implicated in the pathophysiology of various neurological and psychiatric disorders.

-

Sigma-1 Receptor Agonism: Deudextromethorphan acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein that modulates a variety of signaling pathways.[1] Agonism at this receptor is thought to contribute to the neuroprotective and antidepressant-like effects of the compound.

-

Serotonin and Norepinephrine Reuptake Inhibition: Deudextromethorphan also weakly inhibits the reuptake of serotonin and norepinephrine, although this action is less potent than its effects on NMDA and sigma-1 receptors.

The following diagram illustrates the primary signaling pathways modulated by deudextromethorphan.

Caption: Signaling pathways of deudextromethorphan.

Pharmacokinetics and Metabolism

The primary rationale for the development of deudextromethorphan was to alter its pharmacokinetic profile. While specific quantitative data for deudextromethorphan is not publicly available, the intended effect of deuteration was to slow its metabolism by CYP2D6, leading to a higher maximum plasma concentration (Cmax), a longer time to reach Cmax (Tmax), an increased area under the plasma concentration-time curve (AUC), and a longer half-life (t½) compared to dextromethorphan.

The combination product AVP-786 included a low dose of quinidine, a potent CYP2D6 inhibitor, to further increase the bioavailability of deudextromethorphan.[4]

Table 1: Representative Pharmacokinetic Parameters of Dextromethorphan

| Parameter | Value | Reference |

| Cmax | 3.5 ng/mL | [5] |

| Tmax | 1.8 h | [5] |

| AUC (0-24h) | 26.7 ng/mL*h | [5] |

| t½ | 2.25 h | [6] |

Note: The table above provides representative pharmacokinetic parameters for the parent compound, dextromethorphan. Specific, directly comparable data for deudextromethorphan is not available in the public domain.

The metabolic pathway of deudextromethorphan is expected to be similar to that of dextromethorphan, with the rate of O-demethylation significantly reduced.

Caption: Proposed metabolic pathway of deudextromethorphan.

Clinical Development for Agitation in Alzheimer's Disease

Deudextromethorphan, in combination with quinidine as AVP-786, underwent a Phase 3 clinical development program for the treatment of moderate-to-severe agitation in patients with Alzheimer's disease.

Table 2: Summary of Key Phase 3 Clinical Trials of AVP-786 for Agitation in Alzheimer's Disease

| Trial Identifier | Primary Endpoint | Outcome |